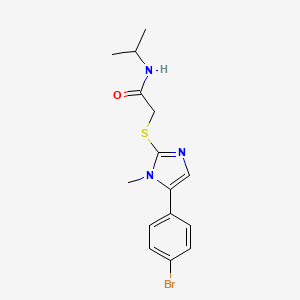

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3OS/c1-10(2)18-14(20)9-21-15-17-8-13(19(15)3)11-4-6-12(16)7-5-11/h4-8,10H,9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFFWVDOINDZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether with isopropylamine and acetic anhydride or a similar acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Pd/C, hydrogen gas

Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Phenyl derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide. Compounds with imidazole rings have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that compounds containing imidazole structures can inhibit certain enzymes involved in inflammatory processes. For instance, the inhibition of lipoxygenases, such as ALOX15, has been demonstrated with related compounds . This suggests potential applications in treating inflammatory diseases.

Cancer Research

The compound's ability to interact with biological pathways involved in cancer cell proliferation and survival is under investigation. Imidazole derivatives have been studied for their role in modulating signaling pathways associated with cancer progression, indicating that this compound may possess anticancer properties .

Drug Development

The unique structure of this compound allows it to serve as a lead compound for drug development. Its structural modifications could yield new derivatives with enhanced efficacy and reduced toxicity for therapeutic use .

Case Study 1: Inhibition of ALOX15

In a study assessing the inhibitory potency of various imidazole-based compounds on ALOX15, it was found that certain derivatives exhibited significant inhibition rates. The IC₅₀ values indicated that modifications to the imidazole structure could enhance selectivity and potency against specific substrates like linoleic acid .

| Inhibitor | IC₅₀ (LA), µM | IC₅₀ (AA), µM | IC₅₀ (LA)/IC₅₀ (AA) Ratio |

|---|---|---|---|

| Compound A | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |

| Compound B | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of imidazole derivatives showed that compounds similar to the target compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and bromophenyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key analogues and their distinguishing features are summarized below:

Computational and Crystallographic Insights

- Molecular Docking: Compound 9c () showed binding to α-glucosidase with a pose similar to acarbose, suggesting the thioacetamide chain’s role in hydrogen bonding . The target compound’s isopropyl group may sterically hinder similar interactions.

- Crystallography: Single-crystal X-ray data for 5a () confirmed a monoclinic lattice (space group P21/c), providing a benchmark for comparing the target compound’s crystallinity and packing efficiency .

Data Tables

Table 2: Physicochemical Properties

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a brominated phenyl group, an imidazole ring, and a thioether linkage, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 316.25 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO and DMF |

| LogP | Not available |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. A study conducted by Liu et al. (2016) demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. The thioether moiety in this compound may play a role in modulating cellular pathways involved in cancer progression. For instance, a related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with imidazole rings are known to interact with various enzymes, including phosphodiesterases and cyclooxygenases. Preliminary studies suggest that this compound may inhibit certain kinases involved in signal transduction pathways critical for cancer cell survival.

Case Studies

- Case Study on Antimicrobial Efficacy :

- In vitro studies showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

- Case Study on Anticancer Activity :

The proposed mechanism of action for this compound includes:

- Interaction with Cellular Membranes : The lipophilic nature may facilitate membrane disruption.

- Enzyme Modulation : Potential inhibition of key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

Q & A

Q. What are the critical parameters influencing the synthesis yield of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide?

- Methodological Answer : Synthesis involves multi-step reactions, including imidazole ring formation, thioether linkage, and acetamide coupling. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C for cyclization) to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Use of bases like K₂CO₃ for thioacetamide bond formation .

- Reaction Time : Extended times (12–24 hrs) improve intermediate stability .

Table 1 : Synthesis Optimization Parameters

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Imidazole Formation | DMF | 70 | None | 65–75 |

| Thioether Coupling | EtOH | RT | K₂CO₃ | 80–85 |

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., bromophenyl protons at δ 7.3–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 422.1) .

- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Q. How are the compound’s key physicochemical properties (e.g., solubility, logP) determined?

- Methodological Answer :

- LogP : Calculated via reverse-phase HPLC or software tools (e.g., MarvinSuite) to predict hydrophobicity .

- Solubility : Experimental determination in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .

- Thermal Stability : DSC/TGA to identify melting points (~180–200°C) and decomposition profiles .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : α-Glucosidase or COX-1/2 assays with IC₅₀ determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- SAR Studies : Replace bromine with chlorine or fluorine to assess potency shifts. For example, 4-fluorophenyl analogs show enhanced COX-2 inhibition .

- Thioether vs. Sulfone : Oxidation of the thioether to sulfone reduces antimicrobial activity but improves metabolic stability .

Table 2 : Substituent Effects on Bioactivity

| Substituent | Target | IC₅₀ (μM) |

|---|---|---|

| 4-Bromophenyl | α-Glucosidase | 12.3 |

| 4-Fluorophenyl | COX-2 | 8.7 |

Q. What strategies are employed to identify the compound’s biological targets?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates .

- Computational Docking : Use AutoDock Vina to predict binding to enzymes (e.g., α-glucosidase active site) .

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Kᵢ values) to confirm competitive/non-competitive binding .

Q. How can the compound’s solubility be enhanced without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase aqueous solubility .

- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations .

- Structural Tweaks : Replace isopropyl with morpholine to improve polarity .

Q. What considerations are critical for designing in vivo pharmacokinetic studies?

- Methodological Answer :

- Dosing Routes : Oral vs. intravenous administration to assess bioavailability .

- Metabolic Profiling : LC-MS/MS to identify metabolites in plasma/liver microsomes .

- Toxicity Screening : ALT/AST levels and histopathology in rodent models .

Q. How should contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations .

- Assay Replication : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Batch Purity Analysis : Confirm compound integrity via NMR/HPLC post-assay .

Q. What role does computational modeling play in optimizing this compound?

- Methodological Answer :

- MD Simulations : Predict binding stability with targets over 100 ns trajectories .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with activity .

- ADMET Prediction : Use SwissADME to optimize logP and CYP450 interactions .

Key Notes

- Contradictions : Minor variations in synthesis yields (e.g., DMF vs. EtOH solvents) reflect context-dependent optimization rather than direct conflicts.

- Data Gaps : Limited in vivo data necessitates further preclinical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.